molecular formula C18H17Cl2N3O4S2 B2926782 (Z)-3,5-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865173-80-4

(Z)-3,5-dichloro-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2926782
CAS No.: 865173-80-4
M. Wt: 474.37
InChI Key: BWCBBJZCJKAVQQ-PYCFMQQDSA-N
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Description

This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic aromatic compounds that contain a phenyl ring and a thiazole ring . They are known for their diverse biological activities and are found in a variety of therapeutic agents .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzothiazole derivatives are often synthesized through reactions involving substituted 2-amino benzothiazoles .


Molecular Structure Analysis

The compound contains a benzothiazole moiety, which is a five-membered ring containing nitrogen and sulfur atoms, fused to a benzene ring . It also has a sulfamoyl group (-SO2NH2), an ethoxyethyl group (-OCH2CH3), and a benzamide group (a benzene ring attached to a carboxamide).


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, benzothiazole derivatives are solid at room temperature and are soluble in common organic solvents .

Scientific Research Applications

  • Synthesis and Anticancer Activity : Co(II) complexes of similar benzamide derivatives exhibit potential in anticancer activity. A study by Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes with benzamide derivatives and evaluated their in vitro cytotoxicity in human breast cancer cell lines, indicating potential applications in cancer research (Vellaiswamy & Ramaswamy, 2017).

  • Antimicrobial Properties : Benzamide derivatives have been shown to possess significant antimicrobial properties. A study by Priya et al. (2006) synthesized new benzamide derivatives and found them effective against various bacterial and fungal strains (Priya et al., 2006).

  • Applications in Photodynamic Therapy : Some benzamide derivatives are useful in photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzamide derivatives, showing potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

  • Structural Studies and Antimicrobial Activity : Structural characterization of benzamide derivatives and their antibacterial activity is an area of ongoing research. Mondal, Mandal, Mondal, and Sinha (2015) synthesized new Schiff bases of sulfamethoxazole and sulfathiazole, providing insights into the structural aspects and antimicrobial efficacy of such compounds (Mondal, Mandal, Mondal, & Sinha, 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some benzothiazole derivatives have been found to inhibit human neutrophil elastase (HNE), a potent serine protease involved in various respiratory pathologies .

Future Directions

Future research could involve investigating the biological activities of this compound, such as its potential anti-inflammatory, antibacterial, or antiviral properties. Additionally, its potential use in the development of new drugs could be explored .

Properties

IUPAC Name

3,5-dichloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O4S2/c1-2-27-6-5-23-15-4-3-14(29(21,25)26)10-16(15)28-18(23)22-17(24)11-7-12(19)9-13(20)8-11/h3-4,7-10H,2,5-6H2,1H3,(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCBBJZCJKAVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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